molecular formula C18H33NO4 B15139382 10-Nitrooleate

10-Nitrooleate

Cat. No.: B15139382
M. Wt: 327.5 g/mol
InChI Key: WRADPCFZZWXOTI-ICFOKQHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Nitrooleate, also known as 10-nitro-9-trans-octadecenoic acid, is a nitrated unsaturated fatty acid. It is an endogenous lipid-derived signaling molecule that functions as a potent ligand for peroxisome proliferator-activated receptor gamma (PPARγ). This compound is known for its anti-inflammatory properties and its ability to modulate various biological processes .

Preparation Methods

10-Nitrooleate is synthesized through the nitration of oleic acid. The nitration process can be mediated by peroxynitrite, acidified nitrite, and myeloperoxidase in the presence of hydrogen peroxide and nitrite . The reaction conditions typically involve:

    Reagents: Oleic acid, peroxynitrite, acidified nitrite, hydrogen peroxide, and myeloperoxidase.

    Conditions: The reaction is carried out under controlled temperature and pH to ensure the selective nitration of oleic acid.

Chemical Reactions Analysis

10-Nitrooleate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products, depending on the oxidizing agents used.

    Reduction: Reduction of this compound can lead to the formation of amino derivatives.

    Substitution: It can undergo substitution reactions where the nitro group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

10-Nitrooleate has a wide range of scientific research applications:

Comparison with Similar Compounds

10-Nitrooleate is unique among nitrated fatty acids due to its specific structure and biological activity. Similar compounds include:

These compounds share some common properties with this compound but differ in their specific biological activities and mechanisms of action.

Properties

Molecular Formula

C18H33NO4

Molecular Weight

327.5 g/mol

IUPAC Name

(Z)-10-nitrooctadec-9-enoic acid

InChI

InChI=1S/C18H33NO4/c1-2-3-4-5-8-11-14-17(19(22)23)15-12-9-6-7-10-13-16-18(20)21/h15H,2-14,16H2,1H3,(H,20,21)/b17-15-

InChI Key

WRADPCFZZWXOTI-ICFOKQHNSA-N

Isomeric SMILES

CCCCCCCC/C(=C/CCCCCCCC(=O)O)/[N+](=O)[O-]

Canonical SMILES

CCCCCCCCC(=CCCCCCCCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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